molecular formula C14H12O2 B096859 Methyl biphenyl-2-carboxylate CAS No. 16605-99-5

Methyl biphenyl-2-carboxylate

Cat. No.: B096859
CAS No.: 16605-99-5
M. Wt: 212.24 g/mol
InChI Key: WNAFVJVEADYQAI-UHFFFAOYSA-N
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Description

Methyl biphenyl-2-carboxylate is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescent Chloride Sensor : Methyl biphenyl-2-carboxylate has been used in the synthesis of a fluorescent chloride sensor. This sensor exhibits a change in emission from blue to bright green in the presence of chloride ions, demonstrating its potential in chloride sensing applications (Das, Mohar, & Bag, 2021).

  • Synthesis of Biphenyl Benzimidazoles : It has been utilized in the synthesis of new biphenyl benzimidazoles. These compounds were synthesized starting with O-phenylenediamine and carboxylic acids and have potential applications in pharmaceutical research (Zhou Zhi-ming et al., 2004).

  • Porphyrin-Encapsulating Material : This compound is involved in the creation of porph@MOM-10, a microporous metal-organic material containing CdTMPyP cations encapsulated in an anionic Cd(II) carboxylate framework. This material has potential in catalytic and porous material applications (Zhang et al., 2012).

  • Tyrosinase Inhibitors : this compound derivatives have been synthesized and exhibited significant anti-tyrosinase activities, comparable to standard inhibitor kojic acid. These findings highlight its potential in medicinal chemistry, particularly in the treatment of conditions related to tyrosinase activity (Kwong et al., 2017).

  • Angiotensin II Receptor Antagonists : It has been used in synthesizing non-peptide angiotensin II receptor antagonists, showing potential as hypertensive agents (Sharma, Kohli, & Sharma, 2010).

  • Liquid Crystals : this compound derivatives have been explored in the synthesis of new liquid-crystalline materials, displaying diverse phase sequences and potential applications in display technologies (Kang et al., 2006).

  • Metalation and Cyclization : It has been used in metalation reactions, leading to site-selective electrophilic substitution and cyclization to produce the fluorenone skeleton, indicating its utility in organic synthesis and material science (Tilly, Samanta, Castanet, De, & Mortier, 2006).

Future Directions

Biphenyl compounds, including Methyl biphenyl-2-carboxylate, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions of this compound likely involve further exploration of its potential applications in these areas.

Properties

IUPAC Name

methyl 2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAFVJVEADYQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the antifungal potential of Methyl biphenyl-2-carboxylate against Candida albicans?

A1: Research suggests that this compound exhibits moderate antifungal activity against Candida albicans strains. In a study evaluating various cinnamic and benzoic acid esters, this compound demonstrated Minimum Inhibitory Concentration (MIC) values of 128 μg/mL against C. albicans strains LM-106 and LM-23, and 256 μg/mL against strain ATCC-76645 [].

Q2: How does the structure of this compound relate to its antifungal activity?

A2: While the specific mechanism of action of this compound against C. albicans remains unclear, the study suggests that certain structural features contribute to its antifungal activity []. The presence of the biphenyl group and the ester linkage seem to play a role in its effectiveness against the tested C. albicans strains. Further research exploring structure-activity relationships is needed to understand the specific structural elements crucial for its antifungal action.

Q3: Are there any known synthetic routes for this compound?

A3: Yes, this compound can be synthesized via the N-alkylation of 2-aryl-benzimidazoles with methyl 4’-(bromomethyl)biphenyl-2-carboxylate, followed by hydrolysis with KOH in a methanol and water solution [, ]. This synthetic route highlights the possibility of modifying the 2-aryl substituent on the benzimidazole ring, potentially influencing the compound's activity.

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